molecular formula C25H33N3O4 B1673924 Cepe-gly-leu-PA CAS No. 154096-58-9

Cepe-gly-leu-PA

Cat. No.: B1673924
CAS No.: 154096-58-9
M. Wt: 439.5 g/mol
InChI Key: IEDGXRXVOXOMIW-ZPWCZAOQSA-N
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Description

Properties

CAS No.

154096-58-9

Molecular Formula

C25H33N3O4

Molecular Weight

439.5 g/mol

IUPAC Name

2-[[(2S)-1-[[(2S)-1-anilino-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-4-phenylbutan-2-yl]amino]propanoic acid

InChI

InChI=1S/C25H33N3O4/c1-17(2)16-22(24(30)27-20-12-8-5-9-13-20)28-23(29)21(26-18(3)25(31)32)15-14-19-10-6-4-7-11-19/h4-13,17-18,21-22,26H,14-16H2,1-3H3,(H,27,30)(H,28,29)(H,31,32)/t18?,21-,22-/m0/s1

InChI Key

IEDGXRXVOXOMIW-ZPWCZAOQSA-N

SMILES

CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(CCC2=CC=CC=C2)NC(C)C(=O)O

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)[C@H](CCC2=CC=CC=C2)NC(C)C(=O)O

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(CCC2=CC=CC=C2)NC(C)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CEPE-Gly-Leu-PA
L 696418
L-696,418
L696,418
N-(1-carboxy-ethyl)-alpha-(2-phenyl-ethyl)glycine-leucine, N-phenylamide
N-(1-carboxyethyl)-alpha-(2-phenylethyl)glycyl-leucine, N-phenylamide
N-(1-carboxyethyl)-alpha-(2-phenylethyl)glycyl-leucine, N-phenylamide, (D,D,S)-isomer
N-(1-carboxyethyl)-alpha-(2-phenylethyl)glycyl-leucine, N-phenylamide, (L,L,R)-isome

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cepe-gly-leu-PA typically involves the stepwise assembly of amino acids using peptide coupling reagents. Common methods include:

    Solid-phase peptide synthesis (SPPS): This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.

    Solution-phase synthesis: This method involves the coupling of amino acids in solution, often using carbodiimide reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of peptides often employs automated synthesizers for SPPS, allowing for high-throughput and scalable synthesis. Purification is typically achieved through techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Cepe-gly-leu-PA can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups into the peptide.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

    Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)

    Substitution reagents: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of sulfur-containing amino acids can lead to sulfoxides or sulfones.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its role in protein-protein interactions and signaling pathways.

    Medicine: Investigated for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of Cepe-gly-leu-PA involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways would require detailed experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

No direct comparisons can be drawn due to insufficient data on "Cepe-gly-leu-PA." However, general principles for comparing peptide-based or boronic acid-containing compounds (as inferred from the name) are outlined below:

Table 1: Hypothetical Comparison Framework

Property This compound (Hypothetical) (3-Bromo-5-chlorophenyl)boronic acid (Example from ) Peptide Analogs (General Class)
Molecular Formula Not available C₆H₅BBrClO₂ Variable (e.g., C₁₈H₂₇N₃O₅)
Molecular Weight Not available 235.27 g/mol ~300–500 g/mol
Bioavailability Not available High GI absorption Low to moderate
BBB Permeability Not available Yes Rarely
Synthetic Accessibility Not available Moderate (Synthesized via Pd catalysis) High (Solid-phase synthesis)

Key Observations :

Structural Differences :

  • The boronic acid derivative in is a small aromatic compound, while "this compound" appears to be a peptide (e.g., containing glycine and leucine residues). Peptides typically exhibit higher molecular weights and lower BBB permeability compared to small molecules like boronic acids .
  • Peptides often require specialized synthesis methods (e.g., solid-phase synthesis), whereas boronic acids may be synthesized via catalytic cross-coupling reactions .

Functional Implications :

  • Boronic acids (e.g., CAS 1046861-20-4) are often used in medicinal chemistry as enzyme inhibitors or receptor ligands due to their ability to form reversible covalent bonds with biological targets .
  • Peptides like "this compound" might target protein-protein interactions or enzymatic active sites but face challenges in oral bioavailability and metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cepe-gly-leu-PA
Reactant of Route 2
Cepe-gly-leu-PA

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